molecular formula C7H4ClN3O2 B11901498 5-Chloro-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid

5-Chloro-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid

Cat. No.: B11901498
M. Wt: 197.58 g/mol
InChI Key: HGJAZQFMAZODGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid (CAS 1095822-67-5) is a versatile chemical building block for research and development, particularly in the fields of medicinal chemistry and agrochemical science. This compound features a pyrrolo[2,3-d]pyrimidine core, a scaffold known for its structural resemblance to purine nucleotides, which allows it to interact with a variety of biological targets . The presence of both a reactive chloro group and a carboxylic acid functional group on this heterocyclic skeleton provides two distinct sites for synthetic modification, enabling researchers to create diverse libraries of derivatives for structure-activity relationship (SAR) studies . The pyrrolo[2,3-d]pyrimidine scaffold is of significant research interest for the development of novel antimicrobial agents to address the critical global health challenge of antimicrobial resistance (AMR) . Recent scientific advances, detailed in reviews such as "Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold," highlight its potential in creating new antibacterial, antifungal, and antiviral compounds . Furthermore, this core structure is a key component in the design of inhibitors for biologically critical enzymes. For instance, structurally similar analogs have been investigated as potent inhibitors of bacterial cell division protein FtsZ, a promising target for new antibiotics, and in the development of dual Hsp90/HDAC6 inhibitors for targeted cancer therapy, demonstrating the broad utility of this chemotype in drug discovery campaigns . This product is intended for research purposes as a synthetic intermediate or discovery lead. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the associated safety data sheet and handle this compound with appropriate precautions, noting the hazard statements H302, H315, H319, and H335 .

Properties

Molecular Formula

C7H4ClN3O2

Molecular Weight

197.58 g/mol

IUPAC Name

5-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid

InChI

InChI=1S/C7H4ClN3O2/c8-3-1-9-6-4(3)5(7(12)13)10-2-11-6/h1-2H,(H,12,13)(H,9,10,11)

InChI Key

HGJAZQFMAZODGS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(N=CN=C2N1)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Dichlorobutadiene Intermediate Route

A pivotal method, derived from CN110386936A, utilizes 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene (IV ) as a key intermediate. The sequence involves:

  • Condensation : Reaction of IV with formamidine hydrochloride in tetrahydrofuran (THF) at 25–30°C for 4 hours.

  • Cyclization and elimination : Treatment with sodium methoxide at 65–70°C, inducing pyrrole ring formation and HCl elimination.

  • Carboxylation : Hydrolysis of the cyano group to carboxylic acid using acidic or basic conditions (e.g., H2SO4/H2O or NaOH/H2O2).

Key Data :

StepConditionsYieldPurity
CondensationTHF, 25°C, 4h95%98.5%
CyclizationNaOMe/MeOH, 70°C91%99.5%
HydrolysisH2SO4 (50%), 80°C89%97.2%

This route achieves an overall yield of 77% with minimal waste, avoiding toxic phosphorus oxychloride.

Nickel-Catalyzed Coupling and Intramolecular Cyclization

CN111303162B discloses a nickel/copper-catalyzed method for analogous pyrrolopyrimidines, adaptable to the target compound:

  • Coupling : 5-Bromo-2-chloropyrimidine-4-amine reacts with acrylic acid using NiCl2/CuI and triphenylphosphine in ethanol at 65°C.

  • Cyclization : Intramolecular Heck-type cyclization in DMF with CuBr, forming the pyrrole ring.

  • Oxidation : DDQ (2,3-dichloro-5,6-dicyano-p-benzoquinone)-mediated oxidation to aromatize the ring.

Modifications for Target Compound :

  • Replacing acrylic acid with a C4-carboxylic acid precursor (e.g., propiolic acid derivative).

  • Adjusting cyclization conditions to favor C4 carboxylation over C6.

Hydrolytic Routes from Ester/Nitrile Precursors

Ester Hydrolysis

Malonic ester derivatives serve as carboxyl precursors:

  • Alkylation : Ethyl malonate reacts with 2,5-dichloropyrimidine under basic conditions.

  • Cyclization : Amidines (e.g., formamidine acetate) induce pyrrole ring closure.

  • Saponification : NaOH/EtOH hydrolyzes the ester to carboxylic acid.

Optimization Insight :

  • Microwave-assisted hydrolysis (100°C, 30 min) improves yield to 93% vs. conventional 6-hour reflux.

Challenges and Technical Considerations

Regioselectivity in Chlorination

Chlorine placement at C5 is sensitive to electronic effects. Directed ortho-metalation (DoM) strategies using directing groups (e.g., amides) enhance selectivity:

  • Example : Pd-catalyzed C-H chlorination with NCS (N-chlorosuccinimide) achieves >95% C5 selectivity.

Carboxylic Acid Stability

The carboxyl group is prone to decarboxylation under acidic/high-temperature conditions. Mitigation strategies include:

  • Protection as tert-butyl ester : Removed via TFA (trifluoroacetic acid) post-cyclization.

  • Low-temperature hydrolysis : 0–5°C during NaOH treatment reduces side reactions.

Emerging Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques enable:

  • Condensation-cyclization in 2 hours (vs. 8 hours in solution).

  • 99% atom economy by eliminating solvents.

Photocatalytic Decarboxylative Chlorination

Visible-light-driven chlorination using Ru(bpy)3Cl2 and CCl4:

  • Converts carboxylic acid to chloride at C4, but reversible under controlled conditions .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research
5-Chloro-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid has been studied for its potential anticancer properties. Research indicates that derivatives of this compound can inhibit specific kinases involved in cancer cell proliferation. For instance, studies have shown that modifications to the pyrrolo-pyrimidine core can enhance selectivity towards cancer cell lines while minimizing toxicity to normal cells .

Case Study:
In a study published in Journal of Medicinal Chemistry, a series of derivatives were synthesized and tested for their ability to inhibit tumor growth in xenograft models. The results demonstrated that certain derivatives exhibited significant antitumor activity, leading to further exploration of this compound's structure-activity relationship (SAR) .

2. Antiviral Activity
Emerging research suggests that this compound may possess antiviral properties against specific viral pathogens. Preliminary studies indicate that the compound can interfere with viral replication mechanisms, making it a candidate for antiviral drug development.

Case Study:
A recent investigation into the antiviral efficacy against influenza virus showed that this compound could reduce viral titers in infected cell cultures by disrupting the viral life cycle at multiple stages .

Biochemical Applications

1. Enzyme Inhibition
The compound has been identified as a potential inhibitor of various enzymes, including those involved in nucleotide metabolism. This inhibition can lead to altered cellular metabolism, which is particularly useful in cancer treatment strategies.

Data Table: Enzyme Inhibition Studies

EnzymeInhibition TypeIC50 (µM)
Thymidine KinaseCompetitive5.6
Dihydrofolate ReductaseNon-competitive12.4

Mechanism of Action

The mechanism of action of 5-Chloro-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting downstream signaling pathways. This inhibition can lead to the induction of apoptosis and cell cycle arrest in cancer cells .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Functional Group Variations

The position of substituents on the pyrrolo[2,3-d]pyrimidine core critically influences physicochemical and biological properties. Key comparisons include:

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid
  • Structure : Chlorine at position 4, carboxylic acid at position 5.
  • Molecular Formula : C₇H₄ClN₃O₂, MW = 197.58 .
  • Impact : The reversed positions of chlorine and carboxylic acid relative to the target compound may alter hydrogen-bonding interactions and solubility. This derivative is commercially available with >95% purity, highlighting its synthetic accessibility .
5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic Acid
  • Structure : Bromine at position 5, methyl group at position 7, carboxylic acid at position 4.
  • Molecular Formula : C₈H₆BrN₃O₂, MW = 256.06 .
  • The methyl group at position 7 improves metabolic stability by reducing oxidative degradation .
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid
  • Structure : Chlorine at positions 2 and 4, carboxylic acid at position 5.
  • Molecular Formula : C₇H₃Cl₂N₃O₂, MW = 232.02 .
  • This compound is sought-after in inhibitor synthesis due to its dual electrophilic sites .
LIM Kinase (LIMK) Inhibitors
  • R10015 : Derived from 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine, this inhibitor (methyl 2-(1-(5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxylate) achieved 25% yield after HPLC purification. The dichloro scaffold enhances binding to ATP pockets, while the piperidine moiety improves solubility .
  • AKT Inhibitors : Molecular docking studies using 5-(5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine (IC₅₀ = 42 nM) demonstrate that chlorine at position 5 optimizes hydrophobic interactions with AKT’s active site .

Impact of Alkyl and Aryl Substituents

7-Methyl Derivatives
  • 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid (C₈H₆ClN₃O₂, MW = 211.61) :
    • The methyl group at position 7 increases steric hindrance, reducing rotational freedom and enhancing conformational stability. This derivative is associated with improved pharmacokinetic profiles in preclinical studies .
7-Cyclopropylmethyl Derivatives
  • 7-(Cyclopropylmethyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine :
    • Bulky substituents like cyclopropylmethyl enhance selectivity for kinase targets by restricting access to off-target enzymes. Iodine at position 5 allows for radiolabeling in tracer studies .

Comparative Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Solubility (Predicted) LogP (Calculated)
5-Chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid* C₇H₄ClN₃O₂ ~197.58 Cl (C5), COOH (C4) Moderate (polar) 1.2
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid C₇H₄ClN₃O₂ 197.58 Cl (C4), COOH (C5) Low (crystalline) 1.5
5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid C₈H₆BrN₃O₂ 256.06 Br (C5), CH₃ (N7), COOH (C4) Low (lipophilic) 2.8
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid C₇H₃Cl₂N₃O₂ 232.02 Cl (C2, C4), COOH (C5) Very low 2.5

*Predicted data based on analogs.

Biological Activity

5-Chloro-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid (CAS Number: 1095822-67-5) is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the compound's structure, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H4ClN3O2C_7H_4ClN_3O_2, with a molecular weight of approximately 197.58 g/mol. Its structure consists of a pyrrolo[2,3-d]pyrimidine core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₇H₄ClN₃O₂
Molecular Weight197.58 g/mol
CAS Number1095822-67-5
LogP1.3095
PSA78.87 Ų

Anticancer Potential

Research indicates that compounds within the pyrrolo[2,3-d]pyrimidine class exhibit significant anticancer properties. A study reported that derivatives of this compound demonstrate inhibitory effects on various cancer cell lines by targeting specific kinases involved in cell proliferation and survival pathways. The inhibition of these kinases leads to reduced tumor growth and enhanced apoptosis in cancer cells .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. In vitro studies have shown that this compound exhibits activity against several bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism appears to involve the disruption of bacterial cell wall synthesis .

Enzyme Inhibition

This compound has also been studied for its role as an enzyme inhibitor. It has been found to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair in both prokaryotic and eukaryotic organisms . This inhibition can lead to reduced folate levels in cells, which is particularly relevant in cancer therapy.

Case Studies

  • Anticancer Study : A recent study evaluated the effects of various pyrrolo[2,3-d]pyrimidine derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range against breast and lung cancer cells, highlighting their potential as therapeutic agents .
  • Antimicrobial Assessment : In a comparative study on antimicrobial efficacy, this compound was tested against Gram-positive and Gram-negative bacteria. The compound showed significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL .

Q & A

Q. How can researchers optimize the synthesis of 5-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid derivatives?

Methodological Answer: Derivatives are typically synthesized via nucleophilic substitution reactions. For example, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine reacts with amines in isopropanol under reflux (12–48 hours) with catalytic HCl, followed by neutralization (NH₄OH) and extraction (CHCl₃). Recrystallization from methanol or ethanol improves purity. Yields vary (16–94%) depending on amine reactivity and steric hindrance . Key Variables:

  • Reaction time: Longer durations (48 hours) improve yields for less reactive amines.
  • Solvent choice: Polar aprotic solvents (e.g., DMF) may enhance solubility for bulky substituents.

Q. What purification techniques are effective for isolating pyrrolo[2,3-d]pyrimidine derivatives?

Methodological Answer:

  • Liquid-liquid extraction: Use CHCl₃ for organic-phase separation after aqueous neutralization .
  • Recrystallization: Methanol or ethanol is optimal for removing unreacted starting materials.
  • Column chromatography: Silica gel with gradients of ethyl acetate/hexane resolves closely related analogs .

Q. How can NMR and X-ray crystallography confirm the regioselectivity of substitution reactions?

Methodological Answer:

  • ¹H NMR: The singlet for H-2 (δ ~8.3 ppm) in pyrrolo[2,3-d]pyrimidine derivatives confirms substitution at the 4-position. Aromatic protons (δ 7.0–8.0 ppm) validate amine coupling .
  • X-ray crystallography: Resolves bond angles and distances (e.g., C-Cl bond length ~1.73 Å) to confirm substitution patterns and planarity of the fused ring system .

Advanced Research Questions

Q. How do steric and electronic effects influence regioselectivity in nucleophilic substitution reactions?

Methodological Answer:

  • Electronic effects: Electron-withdrawing groups (e.g., Cl at position 5) activate the 4-position for nucleophilic attack by increasing electrophilicity.
  • Steric effects: Bulky amines (e.g., dipentylamine) favor substitution at less hindered positions. Computational modeling (DFT) predicts transition-state geometries to rationalize selectivity .
    Example Data:
Amine SubstituentYield (%)Reaction Time (h)
Aniline3712
4-Fluoroaniline2924
Dipentylamine6348

Q. What computational methods predict the binding affinity of this compound to kinase targets?

Methodological Answer:

  • Molecular docking (AutoDock/Vina): Models interactions with ATP-binding pockets (e.g., EGFR kinase). Key residues (e.g., Lys721, Thr766) form hydrogen bonds with the carboxylic acid group .
  • MD simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns. Root-mean-square deviation (RMSD) <2.0 Å indicates stable binding .

Q. How can researchers address discrepancies in biological activity data across analogs?

Methodological Answer:

  • Structure-activity relationship (SAR) analysis: Compare IC₅₀ values against substituent properties (e.g., logP, Hammett σ). For example, 5-ethyl analogs show higher kinase inhibition than methyl due to enhanced hydrophobic interactions .
  • Assay standardization: Use consistent cell lines (e.g., HEK293 for in vitro kinase assays) and normalize data to positive controls (e.g., staurosporine) .

Q. What strategies mitigate polymorphism issues during crystallization?

Methodological Answer:

  • Solvent screening: Test polar (water, ethanol) vs. nonpolar (toluene) solvents to isolate stable polymorphs.
  • Seeding: Introduce pre-formed crystals to control nucleation.
  • PXRD/TGA: Monitor phase transitions and hydrate formation, which affect bioavailability .

Notes for Rigorous Research

  • Reaction reproducibility: Document HCl stoichiometry precisely (e.g., "3 drops" ≈ 0.15 mL) to ensure consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.